molecular formula C10H18FNO B15219296 (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Katalognummer: B15219296
Molekulargewicht: 187.25 g/mol
InChI-Schlüssel: AVLATRFERBWXFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound that belongs to the class of pyrrolizines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Methanol Group: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolizine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological activities.

Uniqueness

(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to the specific combination of its pyrrolizine core, fluorine atom, and methanol group. This combination might confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H18FNO

Molekulargewicht

187.25 g/mol

IUPAC-Name

(2-fluoro-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

InChI

InChI=1S/C10H18FNO/c1-9(2)5-10(7-13)3-8(11)4-12(10)6-9/h8,13H,3-7H2,1-2H3

InChI-Schlüssel

AVLATRFERBWXFS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CC(CN2C1)F)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.